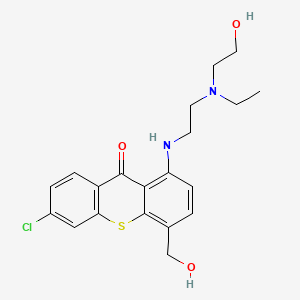

![molecular formula C8H16Si B3048598 5-Silaspiro[4.4]nonane CAS No. 176-51-2](/img/structure/B3048598.png)

5-Silaspiro[4.4]nonane

Descripción general

Descripción

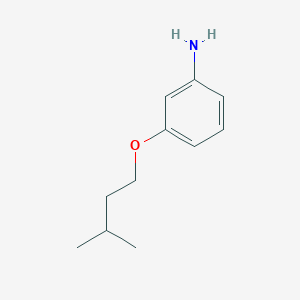

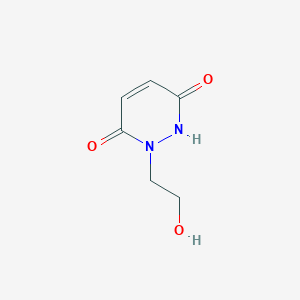

5-Silaspiro[4.4]nonane is a chemical compound with the molecular formula CHSi . It has an average mass of 140.298 Da and a monoisotopic mass of 140.102127 Da .

Synthesis Analysis

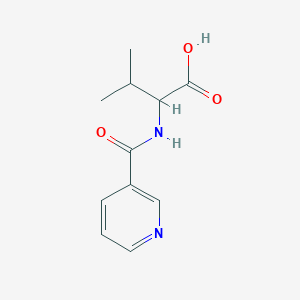

The synthesis of 5-Silaspiro[4.4]nonane involves the reaction of N.N’-dialkyl/aryl-ethylenediamines with equimolar amounts of tetrachlorosilane, yielding monocyclic aminosilanes . When two equivalents of the diamines are used, only one spirobicyclic compound, l,4,6,9-tetrabenzyl-l,4,6,9-tetraaza-5-silaspiro[4.4]nonane, can be prepared . The spirobicyclic ethyl- and isopropyl derivatives are also available via an independent double deprotonation of the diamines .Molecular Structure Analysis

The molecular structure of 5-Silaspiro[4.4]nonane is characterized by a silicon atom in a strongly distorted tetrahedral coordination . The endocyclic angle N1 - Si - N2 is nearly orthogonal, and the angle between the planes defined by the silicon and the two nitrogen atoms of the five-membered rings is 81.4 (1)° .Chemical Reactions Analysis

The chemical reactions involving 5-Silaspiro[4.4]nonane include its low-temperature anionic polymerization with ring opening . A dimer and cyclic oligomers with a higher degree of polymerization are predominantly formed under the action of Bu n Li in THF at −78 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Silaspiro[4.4]nonane include an average mass of 140.298 Da and a monoisotopic mass of 140.102127 Da .Aplicaciones Científicas De Investigación

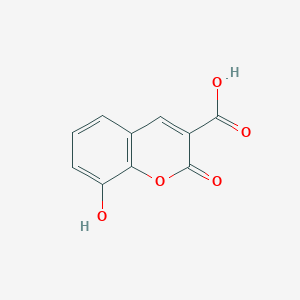

Photochemical Interconversion and Spectroscopy

- Research Findings: The vacuum pyrolysis of 5-silaspiro[4.4]nona-2,7-diene and UV irradiation studies have led to the formation and characterization of various silacyclopentadienes. Photoreversible interconversions of these compounds have been observed under specific irradiation conditions, showcasing their potential in photochemical applications (Khabashesku et al., 1994).

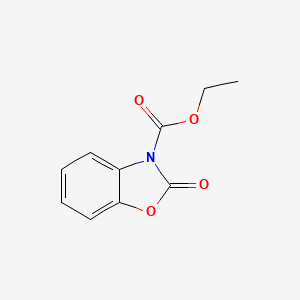

Polymerization and Material Synthesis

- Research Findings: Symmetrical and unsymmetrical 5-silaspiro[4.4]nona-2,7-dienes have been synthesized and subjected to ring-opening reactions. These reactions, catalyzed by specific reagents, lead to the formation of dimers, oligomers, and polymers with unique structures and high char yields upon thermal degradation (Park et al., 1991).

Mass Spectrometry and Structural Analysis

- Research Findings: The mass spectra of various silaspiro compounds, including 5-silaspiro[4.4]nonane, have been obtained and compared with other group IVB element compounds. This research is crucial for understanding the structural properties of these compounds (Orlov et al., 1973).

Reactions with Haloalkanes

- Research Findings: Studies on the reactions of dialkylsilylene with haloalkanes, including 5-silaspiro[4.4]nonane derivatives, have revealed unique product formations. These findings are significant for understanding the activation and nucleophilic attack mechanisms in these reactions (Ishida et al., 2001).

Safety and Hazards

The safety data sheet for 5-Silaspiro[4.4]nonane includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

5-silaspiro[4.4]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRBQAKUIDSTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si]2(C1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555994 | |

| Record name | 5-Silaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-51-2 | |

| Record name | 5-Silaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

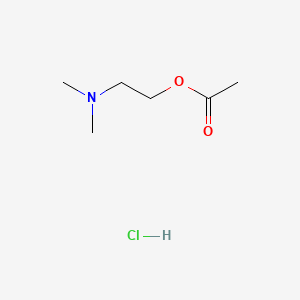

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)